molecular formula C22H25N5 B3897122 N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-4-phenyl-1-piperazinamine

N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-4-phenyl-1-piperazinamine

Cat. No. B3897122
M. Wt: 359.5 g/mol
InChI Key: ITEMLMXMYOMKQF-QJOMJCCJSA-N
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Description

“N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-4-phenyl-1-piperazinamine” is a compound that has been studied for its potential biological activities . It’s part of a class of compounds known as pyrazoles, which are known to exhibit a wide range of pharmacological activities .


Synthesis Analysis

The synthesis of pyrazole derivatives, including “this compound”, involves various methods and synthetic analogues . The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture .


Molecular Structure Analysis

The molecular structure of this compound has been confirmed by various analytical techniques, including elemental analysis, IR, 1H-NMR, 13C-NMR, and EI-MS spectral analysis .


Chemical Reactions Analysis

Pyrazole derivatives show a broad spectrum of biological effects, including antitubercular, antifungal, antimalarial, anticancer, and anti-AIDS activities . The presence of halogens at certain positions and substitutions at the 4th position of the quinazolinone ring can improve their antimicrobial activities .


Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds have been analyzed. For instance, “3,5-Dimethyl-1-phenyl-1H-pyrazole” has a molecular weight of 172.23 g/mol, a XLogP3-AA of 2.7, and it does not form hydrogen bonds as a donor . The compound “3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylamine” has a molecular weight of 201.27 g/mol, a XLogP3-AA of 1.5, and it forms one hydrogen bond as a donor .

Future Directions

The future directions in the study of pyrazole derivatives, including “N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-4-phenyl-1-piperazinamine”, involve further exploration of their synthesis methods, biological activities, and potential applications in various fields .

properties

IUPAC Name

(Z)-1-(3,5-dimethyl-1-phenylpyrazol-4-yl)-N-(4-phenylpiperazin-1-yl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5/c1-18-22(19(2)27(24-18)21-11-7-4-8-12-21)17-23-26-15-13-25(14-16-26)20-9-5-3-6-10-20/h3-12,17H,13-16H2,1-2H3/b23-17-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITEMLMXMYOMKQF-QJOMJCCJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)C=NN3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)/C=N\N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-4-phenyl-1-piperazinamine
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